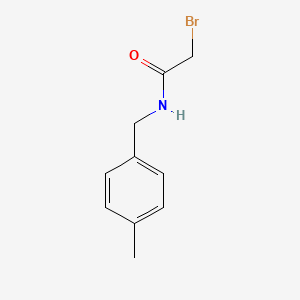

2-Bromo-n-(4-methylbenzyl)acetamide

Descripción

Significance of Acetamide (B32628) Derivatives in Chemical Research

Acetamide and its derivatives are fundamental scaffolds in the landscape of chemical and pharmaceutical research. patsnap.comarchivepp.com The amide functional group is a cornerstone of many biologically active molecules and polymers. mdpi.com Researchers have extensively explored acetamide derivatives for their potential in a wide array of applications, including their use as intermediates in the synthesis of more complex molecules. patsnap.com The ability of the amide group to form hydrogen bonds and participate in various chemical reactions makes it a key component in designing new compounds with specific properties. mdpi.com Molecules containing the acetamide linkage are reported to exhibit a broad spectrum of biological activities. nih.gov

Role of Bromine Substitution in Organic Synthesis and Medicinal Chemistry

The introduction of a bromine atom into an organic molecule, a process known as bromination, is a powerful and widely used transformation in organic synthesis. nih.govacs.org Bromine's presence significantly influences a molecule's reactivity, making it a versatile tool for chemists. researchgate.net Bromo-organic compounds are crucial intermediates in creating new chemical entities, often serving as precursors in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This versatility allows for the rapid exploration of chemical space and the construction of complex molecular architectures. researchgate.net In medicinal chemistry, the incorporation of bromine can enhance the therapeutic properties of a drug molecule. tethyschemical.com Brominated compounds have shown potential in various therapeutic areas, including as antimicrobial and anticancer agents. tethyschemical.com

Structural Classification within N-Substituted Bromoacetamides

2-Bromo-N-(4-methylbenzyl)acetamide belongs to the class of N-substituted bromoacetamides. This classification is based on the presence of a substituent attached to the nitrogen atom of the bromoacetamide core. The nature of this substituent significantly impacts the compound's physical and chemical properties.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2-Bromoacetamide (B1266107) | C2H4BrNO | 137.96 nih.gov | Core bromoacetamide structure nih.gov |

| N-Bromoacetamide | C2H4BrNO | 137.96 nih.gov | Bromine attached to nitrogen nih.gov |

| 2-Bromo-N,N-dimethylacetamide | C4H8BrNO | 166.02 sigmaaldrich.com | Two methyl groups on nitrogen sigmaaldrich.com |

| 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | 228.09 | Para-methylphenyl group on nitrogen |

| This compound | C10H12BrNO | Not explicitly found | 4-methylbenzyl group on nitrogen |

| 2-Bromo-N-(2-chlorophenyl)acetamide | C8H7BrClNO | Not explicitly found | 2-chlorophenyl group on nitrogen researchgate.net |

| 2-Bromo-N-(4-bromophenyl)acetamide | C8H7Br2NO | 292.97 researchgate.net | 4-bromophenyl group on nitrogen researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJHOIFFMIPRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for 2-Bromo-N-(4-methylbenzyl)acetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the amide C-N bond. This bond is synthetically formed via a nucleophilic acyl substitution.

This disconnection simplifies the molecule into two key synthons: a 4-methylbenzylamine (B130917) cation and a bromoacetyl anion. These conceptual fragments correspond to real-world chemical reagents. The 4-methylbenzylamine synthon is derived from 4-methylbenzylamine . The bromoacetyl synthon corresponds to a bromoacetylating agent, most commonly bromoacetyl bromide or bromoacetyl chloride . This analysis provides a clear and direct blueprint for the forward synthesis.

Forward Synthesis Pathways

Based on the retrosynthetic analysis, the forward synthesis involves the reaction of 4-methylbenzylamine with a suitable bromoacetylating agent. This transformation is a classic example of N-acylation.

The N-acylation of amines is a fundamental and widely used reaction in organic synthesis. orientjchem.org In this context, this compound is formed by reacting 4-methylbenzylamine with a bromoacetylating agent like bromoacetyl bromide or bromoacetyl chloride. researchgate.net The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl halide. This process results in the formation of a tetrahedral intermediate, which then collapses to form the amide and a molecule of hydrogen halide (HBr or HCl). To neutralize the acidic byproduct, which would otherwise protonate the starting amine and halt the reaction, a base such as pyridine (B92270) or an aqueous solution of a carbonate is often included. irejournals.com

Focusing on the amine precursor, the synthesis involves the direct acylation of 4-methylbenzylamine . This primary amine serves as the nucleophile in the reaction. The general procedure involves dissolving 4-methylbenzylamine in a suitable solvent and then adding the bromoacetylating agent, often slowly and with cooling, to control the exothermic nature of the reaction. The presence of a methyl group on the benzyl (B1604629) ring does not typically interfere with the acylation at the amino group, allowing for a chemoselective transformation. orientjchem.org

The efficiency, yield, and purity of the synthesized this compound can be significantly influenced by various reaction parameters. Optimizing these conditions is crucial for developing a robust synthetic protocol. researchgate.net

The choice of solvent can impact reaction rates and yields by influencing the solubility of reactants and the stabilization of charged intermediates. For N-acylation reactions, a range of solvents can be employed. Studies on analogous acylation reactions have explored solvents from non-polar to polar protic. orientjchem.org For instance, the acylation of aniline (B41778) with acetic anhydride (B1165640) has been shown to proceed efficiently in various solvents like Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), and even water, suggesting that for some substrates, the reaction is not highly sensitive to the solvent environment. orientjchem.org However, in other cases, solvent choice is critical; for example, a reaction of N-benzenesulfonyl(benzyl)amine performed in acetonitrile (B52724) resulted in a high yield, whereas using water as the solvent led to only trace amounts of the product. researchgate.net

Table 1: Effect of Different Solvent Systems on a Model N-Acylation Reaction

The following table is generated based on data from analogous N-acylation reactions to illustrate the potential effects of solvent choice.

| Solvent | Dielectric Constant (approx.) | Reaction Time (min) | Yield (%) | Reference |

| Dichloromethane | 9.1 | 10 | 92% | orientjchem.org |

| Tetrahydrofuran | 7.5 | 15 | 90% | orientjchem.org |

| Ethyl Acetate | 6.0 | 12 | 88% | orientjchem.org |

| Water | 80.1 | 5 | 85% | orientjchem.org |

| Acetonitrile | 37.5 | 60 | 96% | researchgate.net |

Optimization of Reaction Conditions and Parameters

Temperature Control

Temperature is a critical parameter in the synthesis of amides from amines and acyl halides. The initial reaction is often highly exothermic and is typically performed at a reduced temperature (e.g., 0 °C) to prevent side reactions and ensure controlled addition of the acylating agent. After the initial addition, the reaction is often allowed to warm to room temperature to proceed to completion. nih.gov The optimal temperature can vary; some N-acylations are complete within minutes at room temperature, while others may require heating to achieve a reasonable reaction rate and yield. orientjchem.org For example, microwave-assisted synthesis at 50 °C has been shown to reduce reaction times for N-acylation from hours to minutes compared to conventional heating. nih.gov

Table 2: Influence of Temperature on a Model N-Acylation Reaction

This table illustrates the general impact of temperature on reaction time and yield, based on findings from similar N-acylation studies.

| Temperature (°C) | Method | Reaction Time | Yield (%) | Reference |

| Room Temp. | Stirring | 1-2 hours | Quantitative | nih.gov |

| 50 | Microwave | 15-20 min | Quantitative | nih.gov |

| 80 | Conventional Heating | 1 hour | 96% | researchgate.net |

Reactant Ratios

The synthesis of this compound is typically achieved via the N-acylation of 4-methylbenzylamine with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide. This reaction is a form of nucleophilic acyl substitution. The stoichiometry of this reaction fundamentally involves a 1:1 molar ratio of the amine to the acyl halide.

However, to drive the reaction to completion and to neutralize the hydrogen halide (e.g., HCl or HBr) byproduct, a base is commonly added. The base is typically a tertiary amine, like triethylamine (B128534) or pyridine, or an inorganic base such as potassium carbonate. When a base is used as an acid scavenger, it is also typically added in at least a 1:1 molar ratio relative to the bromoacetyl halide.

Table 1: Typical Reactant Ratios for the Synthesis of this compound

| Reactant | Role | Stoichiometric Ratio (molar) |

|---|---|---|

| 4-Methylbenzylamine | Nucleophile | 1 |

| Bromoacetyl Halide | Electrophile (Acylating Agent) | 1 |

Derivatization Strategies and Analogue Synthesis

The structure of this compound allows for a variety of derivatization strategies, enabling the synthesis of a wide range of analogues. These strategies primarily focus on the reactivity of the bromine atom and modifications to the aromatic benzyl group.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the acetyl group is positioned alpha to a carbonyl group, making it an excellent leaving group in nucleophilic substitution reactions, which generally proceed via an Sₙ2 mechanism. This reactivity is a cornerstone of its utility as a synthetic intermediate. A diverse array of nucleophiles can be used to displace the bromide and form new carbon-heteroatom or carbon-carbon bonds.

Common nucleophiles include:

Oxygen Nucleophiles: Alkoxides and phenoxides can react to form the corresponding ethers.

Sulfur Nucleophiles: Thiols and thiophenols react readily to produce thioethers. For instance, reaction with 2-mercaptobenzothiazole (B37678) yields a new derivative via substitution of the bromine atom. acs.org

Nitrogen Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles, can be alkylated to form substituted amines.

Halide Exchange: The bromide can be replaced with other halogens, such as fluoride, using reagents like triethylamine tris(hydrogen fluoride) (Et₃N·3HF). rsc.orgresearchgate.net

Table 2: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium Methoxide | Methoxyacetamide derivative |

| Thiol | Thiophenol | Phenylthioacetamide derivative |

| Amine | Diethylamine | Diethylaminoacetamide derivative |

| Fluoride | Et₃N·3HF | Fluoroacetamide derivative |

Structural Modifications of the N-Benzyl Moiety

Modification of the N-benzyl portion of the molecule is typically not performed post-synthesis. Instead, analogues with different substituents on the benzyl ring are created by starting with a different, appropriately substituted benzylamine (B48309) in the initial acylation reaction. This approach allows for systematic variation of the electronic and steric properties of the N-benzyl moiety. For example, using (poly)fluoro-substituted benzylamines in palladium-catalyzed C-H bond arylation reactions highlights a strategy where the initial amine structure dictates the final product's substitution pattern. researchgate.net

Examples of starting amines to generate analogues include:

Benzylamine (to remove the methyl group)

4-Methoxybenzylamine (to introduce an electron-donating group)

4-Nitrobenzylamine (to introduce an electron-withdrawing group)

Naphthylmethylamine (to introduce a larger polycyclic aromatic system)

Introduction of Heterocyclic Moieties

This compound is a valuable reagent for introducing an N-(4-methylbenzyl)acetamide side chain onto heterocyclic systems. This is achieved by using a nitrogen or sulfur atom within a heterocyclic ring as the nucleophile to displace the bromine atom. fabad.org.tr

A key strategy involves the N-alkylation of NH-containing heterocycles. For example, reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate leads to regioselective N-alkylation, providing a route to poly-substituted 1,2,3-triazoles. organic-chemistry.org Similarly, the compound can be used to alkylate other heterocycles like imidazoles, pyrazoles, and benzothiazoles. acs.org These reactions provide a direct method for linking the N-(4-methylbenzyl)acetamide pharmacophore to a variety of heterocyclic cores, which are prevalent in medicinal chemistry.

Reaction Mechanism Elucidation

Two primary reaction mechanisms are central to the synthesis and reactivity of this compound.

First, the formation of the compound itself occurs through nucleophilic acyl substitution . In this mechanism, the nitrogen atom of 4-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group and forming the stable amide bond. ncert.nic.in The presence of a non-nucleophilic base facilitates the final deprotonation of the nitrogen atom.

Second, the subsequent derivatizations of the product are dominated by the Sₙ2 (bimolecular nucleophilic substitution) mechanism . The carbon atom bonded to the bromine is the electrophilic center. A nucleophile attacks this carbon from the backside relative to the carbon-bromine bond. This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond. The electron-withdrawing nature of the adjacent carbonyl group activates the alpha-carbon for nucleophilic attack and helps stabilize the transition state, making this reaction efficient for a primary halide like this one. An Sₙ1 mechanism is highly unfavorable as it would require the formation of a primary carbocation, which is destabilized by the adjacent electron-withdrawing carbonyl group.

Advanced Spectroscopic and Chromatographic Characterization in Research

Method Development for Purity Assessment

The determination of a compound's purity is a critical step in chemical research and development. The primary methods for this assessment involve chromatographic techniques. For a compound like 2-Bromo-n-(4-methylbenzyl)acetamide, a typical approach would involve the development of a High-Performance Liquid Chromatography (HPLC) method.

A reverse-phase HPLC method would likely be the initial choice. Method development would involve a systematic investigation of various parameters to achieve optimal separation of the target compound from any impurities, starting materials, or by-products.

Key Parameters for HPLC Method Development:

| Parameter | Typical Options and Considerations |

| Stationary Phase (Column) | C18 or C8 columns of varying particle sizes (e.g., 5 µm, 3 µm) and lengths. The choice depends on the desired resolution and analysis time. |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water or a buffer). The ratio would be optimized in either an isocratic (constant composition) or gradient (varied composition) elution mode. |

| pH of Aqueous Phase | The use of buffers (e.g., phosphate, acetate) to control the pH can significantly impact the retention and peak shape of ionizable compounds. |

| Flow Rate | Typically in the range of 0.5-2.0 mL/min for analytical HPLC. It affects analysis time and resolution. |

| Detection Wavelength | Determined by acquiring the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), ensuring high sensitivity. |

Once developed, this HPLC method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for routine purity checks.

Advanced Structural Elucidation Techniques (General Application)

Confirming the molecular structure of this compound would require a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons, the benzylic protons (CH₂), the methyl protons (CH₃), and the amide proton (NH). The splitting patterns (e.g., doublets, triplets, singlets) would help to establish the substitution pattern on the aromatic ring.

¹³C NMR would show the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), as well as C-H and C=C stretching from the aromatic and aliphatic parts of the molecule.

Quantitative Analysis Methodologies

Once the structure is confirmed and a purity method is in place, a quantitative method is often developed to determine the concentration of the compound in a given sample. HPLC is the most common technique for this purpose.

The validated HPLC method for purity assessment can often be adapted for quantitative analysis. This involves creating a calibration curve using a series of standards of known concentrations.

Typical Data for a Quantitative HPLC Method:

| Parameter | Expected Value/Range |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ng/mL to µg/mL range |

| Limit of Quantitation (LOQ) | ng/mL to µg/mL range |

| Accuracy (% Recovery) | Typically 98-102% |

| Precision (%RSD) | < 2% |

By running a sample with an unknown concentration and comparing its peak area to the calibration curve, the precise amount of this compound in the sample can be determined.

Biological Activity Investigations and Pharmacological Hypothesis

In Vitro Biological Evaluation

In vitro studies are crucial for the initial assessment of the biological effects of a new chemical entity. For 2-Bromo-N-(4-methylbenzyl)acetamide and its related compounds, these evaluations have primarily focused on enzyme inhibition and cellular assays to determine their biological response.

Research has shown that N-substituted acetamides can act as inhibitors of certain enzymes. For instance, some N-substituted acetamides have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's. Additionally, related compounds have demonstrated inhibitory activity against metabolic enzymes such as alpha-glucosidase and alpha-amylase, which are relevant in the management of diabetes. While specific enzyme inhibition data for this compound is not extensively detailed in the provided results, the broader class of N-substituted acetamides, to which it belongs, shows promise in this area.

Cellular assays have provided insights into the potential anticancer and antimicrobial properties of acetamide (B32628) derivatives. Studies on related N-substituted acetamides have demonstrated their ability to inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The antiproliferative effects are often dose-dependent and are thought to occur through mechanisms such as the induction of apoptosis and cell cycle arrest. For example, some related compounds have shown IC50 values in the nanomolar range against MCF-7 cells, indicating potent activity. Furthermore, significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria, have been observed for this class of compounds.

Currently, there is limited specific information available from the search results regarding receptor binding studies for this compound. Further research is required to elucidate its direct interactions with specific biological receptors.

Identification of Potential Molecular Targets

The molecular structure of this compound and its analogs suggests several potential molecular targets. The presence of a bromine atom allows for halogen bonding, which can influence the compound's binding affinity to biological targets. The amide group is capable of forming hydrogen bonds, further stabilizing interactions with proteins and enzymes.

One significant family of potential molecular targets for brominated compounds are bromodomain-containing proteins, such as BRD4. nih.gov BRD4 is an epigenetic reader that plays a crucial role in gene regulation and is an emerging target for inflammatory diseases and cancer. nih.gov While not directly studied for this compound, the development of inhibitors targeting the bromodomains of these proteins highlights a potential avenue of action for brominated compounds. nih.gov

Mechanisms of Biological Interaction and Molecular Pathways

The biological effects of N-substituted acetamides are exerted through their interaction with specific molecular targets, which in turn modulates various biological pathways. For instance, the anticancer activity observed in cellular assays is likely mediated through the induction of apoptosis and disruption of the cell cycle. The inhibition of enzymes like acetylcholinesterase suggests a potential role in modulating cholinergic pathways relevant to neurodegenerative diseases. The anti-inflammatory properties of related compounds may be linked to the inhibition of enzymes involved in inflammatory pathways.

The interaction with bromodomains, such as those in BRD4, represents another potential mechanism. By binding to these domains, the compound could interfere with the protein-protein interactions necessary for the transcription of pro-inflammatory and oncogenic genes. nih.gov

Comparative Biological Activity with Related N-Substituted Acetamides

The biological activity of N-substituted acetamides can be significantly influenced by the nature and position of substituents on the aromatic ring and the acetamide side chain.

For example, a comparative study of halogenated acetamides revealed that a compound with bromine substitution exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to its non-brominated analogs, as indicated by lower minimum inhibitory concentration (MIC) values.

The conformation of the N-H bond relative to the carbonyl group and other substituents also plays a role in the crystal packing and, potentially, the biological activity. Studies on compounds like 2-bromo-N-(4-bromophenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide have shown that the conformation of the N-H bond is anti to both the C=O and C-Br/Cl bonds in the side chain. nih.gov This conformational preference can influence how the molecule interacts with its biological target.

The table below provides a comparative overview of the biological activities and structural features of this compound and related compounds based on the available information.

| Compound Name | Biological Activity/Structural Feature | Reference |

| N-(2-bromobenzyl)acetamide | Potential antimicrobial and anticancer (MCF-7, A549) activity; inhibits alpha-glucosidase and alpha-amylase. | |

| N-(4-Bromo-2-methylphenyl)acetamide | Potential anti-inflammatory, analgesic, and anticancer (MCF7) properties; inhibits acetylcholinesterase. Superior antimicrobial activity compared to non-brominated analogs. | |

| 2-Bromo-N-(4-bromophenyl)acetamide | Crystal structure analysis reveals anti conformation of the N-H bond to both C=O and C-Br bonds. | nih.govresearchgate.net |

| 2-chloro-N-(4-chlorophenyl)acetamide | Similar anti conformation of the N-H bond to C=O and C-Cl bonds as its bromo-analog. | nih.gov |

| N-(4-Bromophenyl)acetamide | Used as a reference compound in structural studies. | nih.gov |

| 2-Bromo-N-(2-chlorophenyl)acetamide | Conformation of the N-H bond is syn to the ortho-Cl substituent and anti to both C=O and C-Br bonds. | researchgate.net |

This comparative data underscores the importance of the specific substitution pattern on the phenyl ring and the acetamide side chain in determining the biological profile of these compounds.

Structure Activity Relationship Sar Studies

Design Principles for SAR Investigations

The design of SAR studies for N-benzylacetamide derivatives is guided by systematic structural modifications to elucidate the pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. Key design principles involve:

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties (bioisosteres) helps to probe the steric, electronic, and lipophilic requirements for optimal interaction with a biological target. For instance, replacing a methyl group with a chlorine atom can differentiate between steric and electronic effects.

Conformational Analysis: The spatial arrangement of the molecule is critical for its interaction with a receptor or enzyme. Introducing conformational constraints, such as rings or double bonds, can help to identify the bioactive conformation. The N-benzylacetamide core contains rotatable bonds, and understanding its preferred conformation is key to designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): This approach uses statistical methods to correlate physicochemical properties of a series of compounds with their biological activity. researchgate.net For benzylacetamide derivatives, QSAR studies have been employed to identify key descriptors, such as electronic and steric parameters, that influence their anticonvulsant activity. researchgate.net

These principles allow researchers to build a comprehensive model of the SAR, guiding the rational design of new and improved analogs.

Influence of Bromine Atom Position and Substituent Effects

The bromine atom in 2-Bromo-N-(4-methylbenzyl)acetamide is a key feature that significantly influences its reactivity and biological profile. The position of the halogen and the effects of other substituents on the acetamide (B32628) moiety are critical considerations in SAR studies.

Position of the Bromine Atom: The α-position of the bromine atom on the acetamide group is crucial for the alkylating activity of the compound, which is often the basis for its biological effects. Moving the bromine to other positions on the acyl chain would drastically alter the electrophilicity of the carbonyl carbon and the reactivity of the C-Br bond, likely leading to a significant change or loss of activity.

Research on related N-benzylacetamide derivatives has shown that modifications to the acyl group can have a profound impact on activity. For instance, in a series of α-substituted acetamido-N-benzylacetamide derivatives studied for anticonvulsant activity, the nature of the α-substituent was a key determinant of potency. researchgate.net

Table 1: Hypothetical SAR Data for Acyl Group Modifications

| Compound | R Group (at α-position) | Relative Activity |

| This compound | Br | +++ |

| 2-Chloro-N-(4-methylbenzyl)acetamide | Cl | ++ |

| 2-Fluoro-N-(4-methylbenzyl)acetamide | F | + |

| 2-Hydroxy-N-(4-methylbenzyl)acetamide | OH | +/- |

| 2-Methoxy-N-(4-methylbenzyl)acetamide | OCH₃ | + |

This table is illustrative and based on general principles of medicinal chemistry.

Impact of the Benzyl (B1604629) Linker and Methyl Group Position on Activity

The Benzyl Linker: The benzyl group provides a rigid yet conformationally flexible scaffold that can engage in hydrophobic and aromatic interactions (e.g., π-π stacking) with biological targets. mdpi.comnih.gov The linker's length and flexibility are critical; modifying it, for instance by introducing a different aromatic ring or altering the methylene (B1212753) bridge, would likely have a significant impact on activity. The amide bond within the linker is also important, as it can participate in hydrogen bonding.

Position of the Methyl Group: The methyl group at the para-position (position 4) of the benzyl ring influences the electronic properties and steric profile of the molecule. The "magic methyl" effect in drug discovery highlights how a strategically placed methyl group can significantly enhance potency and metabolic stability. nih.gov Moving the methyl group to the ortho- (position 2) or meta- (position 3) position would alter the molecule's shape and how it fits into a binding pocket. nih.gov Studies on related N-benzyl derivatives have shown that substitution at the para-position is often optimal for activity, while ortho- or meta-substitutions can lead to a decrease in potency. nih.gov For example, in studies of YC-1 analogs, substitutions at the meta or para position of the benzyl ring reduced inhibitory activity compared to ortho-substitutions. nih.gov

Table 2: Hypothetical SAR Data for Benzyl Ring Modifications

| Compound | Methyl Group Position | Relative Activity |

| This compound | 4-CH₃ | +++ |

| 2-Bromo-N-(3-methylbenzyl)acetamide | 3-CH₃ | ++ |

| 2-Bromo-N-(2-methylbenzyl)acetamide | 2-CH₃ | + |

| 2-Bromo-N-benzylacetamide | H | + |

| 2-Bromo-N-(4-ethylbenzyl)acetamide | 4-C₂H₅ | ++ |

| 2-Bromo-N-(4-chlorobenzyl)acetamide | 4-Cl | ++ |

This table is illustrative and based on general principles of medicinal chemistry.

Stereochemical Considerations in Bioactivity

If a chiral center is introduced into the this compound scaffold, stereochemistry becomes a critical factor in its biological activity. Although the parent compound is not chiral, modifications could introduce chirality.

Introduction of a Chiral Center: A chiral center could be created by adding a substituent to the methylene bridge of the benzyl group or to the α-carbon of the acetamide if the bromine were replaced.

Differential Activity of Enantiomers: It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. One enantiomer may fit perfectly into a chiral binding site of a receptor or enzyme, while the other may bind with lower affinity or not at all.

Conformational Restriction: The three-dimensional arrangement of the atoms is paramount for a molecule's interaction with its biological target. Stereochemistry dictates this arrangement. For example, in a study of cyclic peptides, the placement of an N-methyl group, which can influence conformation, had an unpredictable but dramatic impact on cytotoxicity and binding affinity. nih.gov

Therefore, if any analogs of this compound were developed that contained a stereocenter, the separation and individual testing of the enantiomers would be an essential step in the SAR investigation to identify the more active and potentially safer isomer.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Interaction Prediction

There is no available research data from molecular docking simulations specifically for 2-Bromo-N-(4-methylbenzyl)acetamide. Such studies would be instrumental in predicting its binding affinity and mode of interaction with various protein targets, offering initial insights into its potential biological activity.

Molecular Dynamics Simulations for Binding Dynamics

No molecular dynamics simulation studies for this compound have been published. These simulations would provide a deeper understanding of the stability of the ligand-protein complex over time, revealing conformational changes and the energetic landscape of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for quantitative structure-activity relationship (QSAR) models did not yield any that specifically include this compound. QSAR models for series of related compounds could potentially be used to predict the activity of this molecule, but no such relevant models were found.

Ligand-Based and Structure-Based Drug Design Approaches

There is no information available on the use of this compound in either ligand-based or structure-based drug design approaches. These computational methodologies rely on the knowledge of known active molecules or the three-dimensional structure of a biological target, neither of which has been reported in the context of this specific compound.

Prediction of Molecular Interactions and Binding Affinities

Due to the lack of molecular docking and other computational studies, there are no specific predictions for the molecular interactions and binding affinities of this compound with any biological targets.

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting how a compound will be metabolized in vivo. These studies typically utilize liver microsomes or hepatocytes to determine the rate at which a compound is cleared by metabolic enzymes. For a compound like 2-Bromo-n-(4-methylbenzyl)acetamide, such studies would provide key data on its intrinsic clearance and metabolic half-life.

Table 1: Hypothetical In Vitro Metabolic Stability Parameters for this compound

| Parameter | Predicted Value Range | Rationale based on Structurally Similar Compounds |

| Half-life (t½) in human liver microsomes (min) | 15 - 60 | N-benzyl acetamide (B32628) derivatives can undergo relatively rapid metabolism. The presence of a methyl group might slightly increase lipophilicity and affect binding to metabolic enzymes. |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | Moderate to High | The benzyl (B1604629) and acetamide moieties provide sites for oxidative and hydrolytic metabolism, suggesting a potentially efficient clearance. |

Note: The data in this table is hypothetical and intended for illustrative purposes. Specific experimental data for this compound is required for accurate determination.

Identification of Major Metabolites

The identification of major metabolites is essential for understanding the biotransformation pathways of a compound. Based on the structure of this compound, several metabolic reactions can be postulated.

Potential major metabolic pathways for this compound may include:

Oxidative Debromination: The bromine atom on the benzyl ring could be a site for oxidative metabolism, potentially leading to its removal and the formation of a hydroxylated metabolite.

Aromatic Hydroxylation: The 4-methylbenzyl ring is a likely target for hydroxylation, a common Phase I metabolic reaction catalyzed by cytochrome P450 enzymes.

N-Dealkylation: The bond between the nitrogen atom and the benzyl group could be cleaved, leading to the formation of 2-bromoacetamide (B1266107) and 4-methylbenzylamine (B130917).

Amide Hydrolysis: The amide linkage could be hydrolyzed by amidase enzymes, yielding 2-bromoacetic acid and 4-methylbenzylamine.

Oxidation of the Methyl Group: The methyl group on the benzyl ring could be oxidized to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

Table 2: Potential Major Metabolites of this compound

| Metabolite Name | Proposed Metabolic Pathway |

| N-(4-(hydroxymethyl)benzyl)-2-bromoacetamide | Oxidation of the methyl group |

| 4-((2-bromoacetamido)methyl)benzoic acid | Further oxidation of the hydroxymethyl group |

| 2-Bromo-N-(4-methylbenzyl)phenol | Aromatic hydroxylation |

| 2-Bromoacetamide | N-Dealkylation |

| 4-Methylbenzylamine | N-Dealkylation or Amide Hydrolysis |

| 2-Bromoacetic acid | Amide Hydrolysis |

Note: This table presents potential metabolites based on the chemical structure. Experimental validation is necessary for confirmation.

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound is expected to be mediated by a variety of enzymes, primarily from the cytochrome P450 (CYP450) superfamily and hydrolases.

Cytochrome P450 (CYP450) Enzymes: The CYP450 system is a major contributor to the metabolism of many xenobiotics. For this compound, CYP450 enzymes are likely responsible for the oxidative metabolic pathways. Studies on N-benzyl-N-cyclopropylamine have implicated CYP450 in its oxidation. nih.gov The specific CYP450 isoforms involved would need to be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes. Potential isoforms that could be involved include CYP3A4, CYP2D6, and CYP2C9, which are known to metabolize a wide range of aromatic compounds.

Hydrolases: Amide hydrolysis is another probable metabolic route for this compound. This reaction would be catalyzed by carboxylesterases or other amidases present in the liver and other tissues. The cleavage of the amide bond would result in the formation of 2-bromoacetic acid and 4-methylbenzylamine.

Future Directions and Research Perspectives

Development of Advanced Synthetic Routes

The synthesis of 2-Bromo-n-(4-methylbenzyl)acetamide can be approached through several established chemical transformations. However, future research could focus on developing more efficient, sustainable, and scalable synthetic methods.

Conventional synthesis would likely involve the acylation of 4-methylbenzylamine (B130917) with bromoacetyl bromide or bromoacetic acid activated with a coupling agent. While effective, these methods can generate stoichiometric byproducts that require removal.

Advanced synthetic routes to explore include:

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases or amidases could potentially catalyze the formation of the amide bond between a 4-methylbenzylamine derivative and a bromoacetate (B1195939) ester. This approach often proceeds under mild reaction conditions with high chemo- and regioselectivity. Research in this area would involve screening for suitable enzymes and optimizing reaction parameters like solvent, temperature, and substrate concentrations.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govdoaj.orgnih.gov The application of microwave technology to the synthesis of this compound could significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govdoaj.orgnih.gov This is particularly relevant for the nucleophilic substitution reaction between 4-methylbenzylamine and an activated bromoacetic acid derivative. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Conventional Acylation | Well-established, readily available reagents. | Generation of stoichiometric byproducts, potentially harsh reaction conditions. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability, optimization of reaction parameters. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced purity. | Specialized equipment required, potential for localized overheating. |

Exploration of Novel Biological Targets

The 2-bromoacetamide (B1266107) functional group is a well-known reactive moiety that can act as a covalent modifier of nucleophilic amino acid residues in proteins, such as cysteine. nih.govnih.govchemicalprobes.org This property makes this compound a candidate for the development of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

Future research should focus on identifying and validating the biological targets of this compound. An initial approach would involve screening it against a panel of enzymes known to be susceptible to covalent inhibition by haloacetamides, such as certain proteases, kinases, or phosphatases.

Techniques such as activity-based protein profiling (ABPP) could be employed to identify the cellular targets of this compound in an unbiased manner. nih.govox.ac.ukspringernature.com This powerful chemoproteomic strategy utilizes probes to covalently label active enzymes, allowing for their subsequent identification and characterization.

Integration of Multi-Omics Data in Chemical Biology

To gain a comprehensive understanding of the cellular effects of this compound, the integration of multiple "omics" datasets will be crucial. nih.govmdpi.comyoutube.comyoutube.com This systems biology approach can provide a holistic view of the molecular perturbations induced by the compound.

A multi-omics workflow to study this compound could include:

Transcriptomics: To analyze changes in gene expression levels upon treatment with the compound.

Proteomics: To identify changes in protein abundance and post-translational modifications, including direct target engagement. nih.gov

Metabolomics: To profile alterations in cellular metabolism resulting from the compound's activity. youtube.com

By integrating these datasets, researchers can construct detailed molecular interaction networks and elucidate the mechanism of action of this compound, identify potential off-target effects, and discover novel biomarkers of its activity. nih.govmdpi.com

Emerging Applications in Chemical Research

Beyond its potential in drug discovery, this compound and its derivatives could find applications in other areas of chemical research.

Chemical Probes: The covalent reactivity of the bromoacetamide group makes this compound a potential scaffold for the design of chemical probes to study protein function. nih.govchemicalprobes.org By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, researchers could use these probes to visualize and isolate their protein targets.

Materials Science: Amide-containing molecules can self-assemble to form ordered structures, and N-benzylacetamide derivatives have been explored in polymer chemistry. chemimpex.com The specific substitution pattern of this compound could impart unique properties to polymers or other materials. Future research could investigate its use as a monomer or a modifying agent in the development of new functional materials.

Conclusion

Summary of Academic Research Potential

The academic research potential of 2-Bromo-n-(4-methylbenzyl)acetamide lies primarily in its nature as a largely uninvestigated molecule within a class of compounds known for diverse biological activities. The core acetamide (B32628) structure is a common feature in many pharmacologically active molecules. Research on related bromo-acetamide derivatives has indicated potential applications in various fields. For instance, studies on other acetamide derivatives have revealed significant antibacterial properties. acs.org Specifically, certain acetamide compounds linked to 2-mercaptobenzothiazole (B37678) have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. acs.org

Furthermore, complex acetamide derivatives have been synthesized and evaluated for other therapeutic uses, such as antidiabetic agents. nih.gov The exploration of this compound could, therefore, open avenues for the development of new therapeutic agents. Its structural components, including the bromoacetyl group and the 4-methylbenzyl group, offer sites for further functionalization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

The potential for this compound also extends to materials science. The study of the crystal structure of related molecules, such as 2-Bromo-N-(4-bromophenyl)acetamide, reveals insights into molecular packing and intermolecular interactions like hydrogen bonding. researchgate.net A similar crystallographic analysis of this compound could provide valuable data on its solid-state properties and inform the design of new organic materials.

Outstanding Research Questions and Challenges

Despite the potential, the field is faced with a significant challenge: a notable lack of specific research on this compound. The primary outstanding question is the fundamental characterization of the compound itself. There is a need for documented and optimized synthetic routes, followed by comprehensive spectroscopic and crystallographic analysis to fully determine its chemical and physical properties.

Key research questions that remain unanswered include:

Biological Activity: Does this compound possess any significant biological activity? Based on related structures, it would be pertinent to screen it for antibacterial, antifungal, anticancer, or other therapeutic properties. acs.orgnih.gov

Reaction Kinetics and Mechanisms: What are the kinetics and mechanisms of its reactions? Understanding its reactivity is crucial for its application as a building block in the synthesis of more complex molecules.

Material Properties: What are its solid-state properties? Research into its crystal structure, polymorphism, and thermal stability is currently absent from the scientific literature. researchgate.net

The principal challenge is the current void in the literature. Without foundational studies on its synthesis and basic characterization, higher-level research into its applications cannot proceed. Overcoming this requires initial exploratory synthesis and analysis to provide the fundamental data necessary to attract further research interest.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Bromo-N-(4-methylbenzyl)acetamide?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting bromoacetyl chloride with 4-methylbenzylamine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to neutralize HCl byproducts. The reaction is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding ~70–85% . Alternative routes include coupling bromoacetic acid with 4-methylbenzylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) .

Q. How can structural characterization be performed using spectroscopic methods?

- NMR : ¹H NMR (DMSO-d₆) typically shows signals at δ 10.5 (s, 1H, NH), δ 4.0–4.2 (s, 2H, CH₂Br), δ 7.2–7.4 (m, 4H, aromatic protons), and δ 2.3 (s, 3H, CH₃). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) and methyl groups (δ 21 ppm) .

- Mass Spectrometry : ESI-MS exhibits [M+H]⁺ peaks at m/z 256.0 (C₁₀H₁₁BrNO⁺), with isotopic patterns confirming bromine .

- IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O) and ~600 cm⁻¹ (C-Br) .

Q. What safety precautions are critical when handling bromoacetamides?

Bromoacetamides are irritants and potential alkylating agents. Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture (hydrolyzes to release HBr). Store at 2–8°C in amber vials to prevent light-induced degradation .

Advanced Research Questions

Q. How does the molecular conformation influence reactivity and intermolecular interactions?

X-ray crystallography reveals that the N–H bond adopts an anti-periplanar orientation relative to the C=O and C–Br bonds, stabilizing intramolecular N–H···O hydrogen bonds. The 4-methyl group induces steric effects, reducing rotational freedom and enhancing crystallinity. This conformation impacts hydrogen-bonding networks in crystal packing, critical for designing co-crystals or salts .

Q. What strategies optimize catalytic coupling reactions involving this compound?

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst with KOtBu in toluene at 110°C to couple the bromoacetamide with aryl amines. Yields >80% are achievable .

- Suzuki-Miyaura Cross-Coupling : Employ Pd(PPh₃)₄ and arylboronic acids in THF/Na₂CO₃ (aq.) at 70°C to replace bromine with aryl groups .

Q. How can biological activity assays be designed to evaluate CNS-targeted effects?

- GPCR Binding Assays : Radioligand displacement studies using [³H]-labeled antagonists in HEK293 cells expressing GPCRs (e.g., serotonin or dopamine receptors). Measure IC₅₀ values to assess affinity .

- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of Aurora kinases, leveraging structural analogs from imidazopyridine derivatives .

Methodological Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.